N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
The compound has been studied for its structural aspects and properties. A study by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of similar amide-containing isoquinoline derivatives. They explored the formation of gels and crystalline solids upon treatment with different acids and the impact of these structures on fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Applications in Drug Development
Zhang De-hua (2009) conducted a study on the synthesis of a related compound, 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, which is a key intermediate for the synthesis of the anticancer drug Raltitrexed and its derivatives (Zhang De-hua, 2009).
Transformations and Derivatives
Markosyan et al. (2018) studied the transformations of chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to various quinazolinone derivatives with potential applications in medicinal chemistry (Markosyan et al., 2018).
Antitumor Activity
Al-Suwaidan et al. (2016) investigated a series of 3-benzyl-substituted-4(3H)-quinazolinones, finding significant antitumor activity in several compounds. This research highlights the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Anticonvulsant Activity Evaluation
El Kayal et al. (2022) focused on the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives and their evaluation as anticonvulsants. This study offers insights into the potential use of such compounds in treating seizures (El Kayal et al., 2022).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-7-8-14(12(2)9-11)19-16(22)10-24-17-13-5-3-4-6-15(13)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSUJQTUSJCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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